4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-21(2)26(24,25)12-5-3-11(4-6-12)14(23)19-8-10-22-9-7-13(20-22)15(16,17)18/h3-7,9H,8,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNULRHXVBXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonamide formation reaction, where dimethylamine reacts with a sulfonyl chloride derivative.
Attachment of the Trifluoromethyl-Pyrazolyl Ethyl Moiety: This step involves the formation of the pyrazole ring, followed by its functionalization with a trifluoromethyl group and subsequent attachment to the ethyl chain. The final step is the coupling of this moiety to the benzamide core through an appropriate linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized in developing novel compounds with specific functionalities.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interactions with various biological targets make it valuable for exploring biochemical pathways and mechanisms.
Medicine
The compound is being explored for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic applications.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its unique properties can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Divergences
The following table summarizes critical structural differences between the target compound and analogs from the evidence:
Functional Group Impact Analysis
- Sulfonamide vs. Sulfamoyl : The dimethylsulfamoyl group in the target compound (vs. simple sulfonamides in and ) provides steric shielding of the sulfonamide oxygen, reducing off-target interactions and improving pharmacokinetics .
- Trifluoromethylpyrazole: Present in both the target compound and ’s analog, this group enhances membrane permeability compared to non-fluorinated pyrazoles. However, the ethyl linker in the target compound may offer better spatial alignment with target binding pockets than the benzyl group in .
- The target compound avoids this via its smaller pyrazole-ethyl linker .
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a dimethylsulfamoyl group and a trifluoromethyl-substituted pyrazole, which are known to enhance biological activity through various mechanisms.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15F3N4O2S
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, similar to other sulfonamide derivatives, which have shown efficacy against bacterial infections by targeting folate synthesis pathways.
- Modulation of Signaling Pathways : It may affect signaling cascades related to inflammation and cell proliferation, contributing to its potential therapeutic effects in conditions such as cancer and autoimmune diseases.
Biological Activity
Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Here are some summarized findings relevant to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against specific fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonamide derivatives and found that compounds with dimethylsulfamoyl groups exhibited enhanced activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial folate synthesis, leading to growth arrest.
- Antifungal Properties : In another investigation, compounds structurally similar to this compound demonstrated significant antifungal activity against Candida species, with a reported inhibition rate exceeding 70% at certain concentrations .
- Anticancer Efficacy : Research has shown that compounds featuring the pyrazole moiety can induce apoptosis in various cancer cell lines. The study highlighted that the trifluoromethyl group enhances interaction with cellular targets involved in apoptosis signaling pathways .
Q & A
Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling a benzamide core with functionalized pyrazole and sulfamoyl moieties. A general approach includes:
- Step 1: Reacting 4-(dimethylsulfamoyl)benzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
- Step 2: Condensing the acid chloride with 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Optimization: Reaction temperature (50–80°C), solvent choice (DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for yields >70%. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and benzamide linkage. Key signals include the trifluoromethyl singlet (~δ 120 ppm in ¹³C NMR) and sulfamoyl protons (δ 2.8–3.1 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₆H₁₈F₃N₅O₃S) with <2 ppm error.
- X-ray Crystallography: Resolves conformational flexibility of the ethyl linker and pyrazole-benzamide dihedral angles .
Q. What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against COX-2 (cyclooxygenase-2) due to structural similarity to celecoxib derivatives. Use a fluorometric assay with IC₅₀ determination .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with positive controls (e.g., doxorubicin) .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for molecular targets?
Methodological Answer:
- Core Modifications: Replace the trifluoromethyl group with difluoromethyl or cyano groups to evaluate steric/electronic effects on target binding .
- Linker Optimization: Substitute the ethyl spacer with propyl or PEG-based chains to modulate flexibility and solubility. Monitor changes via SPR (surface plasmon resonance) binding assays .
- Functional Group Swapping: Exchange dimethylsulfamoyl with methylsulfonyl or acetyl groups to probe hydrogen-bonding interactions. Use molecular docking (AutoDock Vina) to predict binding affinities .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- Challenge: Co-elution of byproducts (e.g., unreacted pyrazole intermediates) during HPLC analysis.
- Solution: Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Quantify impurities at LOD <0.1% using extracted ion chromatograms (EICs) .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
Methodological Answer:
- Target Identification: Use affinity-based proteomics (biotinylated probes) to pull down binding proteins from cell lysates. Validate hits via Western blot or CETSA (cellular thermal shift assay) .
- Pathway Analysis: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, MAPK). Confirm via qPCR and phospho-specific antibodies .
Q. How should conflicting data on metabolic stability be addressed?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation at the ethyl linker) using MSE fragmentation .
- Species Variability: Compare metabolic rates across species (e.g., mouse vs. human microsomes) to prioritize preclinical models .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
Q. How can crystallography resolve conformational ambiguities in the solid state?
Methodological Answer:
Q. What in silico tools predict off-target interactions and toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
